[1H-indol-3-yl(phenyl)methyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1H-indol-3-yl(phenyl)methyl]methylamine: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to a phenyl group and a methylamine group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of [1H-indol-3-yl(phenyl)methyl]methylamine is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
The inhibition of tubulin polymerization affects multiple biochemical pathways. It disrupts the mitotic spindle formation, preventing cells from completing mitosis . This disruption can trigger apoptosis, or programmed cell death, as the cell’s machinery recognizes the inability to divide correctly . Additionally, the disruption of microtubules can impair intracellular transport, affecting various cellular functions and signaling pathways .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound causes cell cycle arrest and triggers programmed cell death . This effect has been observed in various cancer cell lines, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1H-indol-3-yl(phenyl)methyl]methylamine typically involves the alkylation of indole derivatives. One common method is the Michael reaction, where the indole derivative is reacted with a suitable alkylating agent under controlled conditions to introduce the [1H-indol-3-yl(phenyl)methyl] group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1H-indol-3-yl(phenyl)methyl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between indole derivatives and biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers .
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: This compound has a similar indole structure but lacks the phenyl group, making it less versatile in certain reactions.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: This compound features a methyl group on the indole ring, which can influence its reactivity and biological activity.
(5-Methyl-1H-indazol-3-yl)methanamine: This compound has a similar indole-like structure but with different substituents, affecting its chemical and biological properties.
Uniqueness: The presence of both the indole and phenyl groups in [1H-indol-3-yl(phenyl)methyl]methylamine provides unique reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-16(12-7-3-2-4-8-12)14-11-18-15-10-6-5-9-13(14)15/h2-11,16-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIAWRBSOCSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.